molecular formula C20H19N3O4S B11293786 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11293786
M. Wt: 397.4 g/mol
InChI Key: WFDAANAYINIYQI-UHFFFAOYSA-N
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Description

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex heterocyclic compound. It features a unique structure that combines a thiazole ring, a pyrrole ring, and a furan ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step reactions. One common method involves the condensation of 3,4-dimethoxyphenyl isothiocyanate with a suitable amine to form the thiazole ring. This intermediate is then reacted with a furan derivative under controlled conditions to form the final compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(3,4-dimethoxyphenyl)pyrazoles: These compounds share a similar core structure but differ in the heterocyclic rings attached.

    Thiazole derivatives: Compounds with a thiazole ring and various substituents.

    Furan derivatives: Compounds containing a furan ring with different functional groups.

Uniqueness

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(furan-2-ylmethyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C20H19N3O4S/c1-25-16-6-5-12(8-17(16)26-2)14-11-28-20(22-14)18-15(24)10-23(19(18)21)9-13-4-3-7-27-13/h3-8,11,21,24H,9-10H2,1-2H3

InChI Key

WFDAANAYINIYQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC=CO4)O)OC

Origin of Product

United States

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